![molecular formula C23H16N2O4 B1236592 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one](/img/structure/B1236592.png)
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-hydroxyphenyl)-4-quinazolinone is a member of quinazolines.
Applications De Recherche Scientifique
Antioxidant Activity
Quinazolinone derivatives, including the compound , have demonstrated a range of biological activities, notably antioxidant properties. For instance, a study by Jatmika, Maggadani, and Hayun (2015) evaluated the antioxidant activity of similar quinazolinone derivative compounds using various methods such as DPPH radical scavenging and ferric reducing activity potential. They found that certain synthesized compounds showed higher antioxidant capacity compared to others, although their activity was lower than the standard ascorbic acid (Jatmika, Maggadani, & Hayun, 2015).
Antimicrobial and Antitumor Activity
El-Badry, El-hashash, and Al-Ali (2020) synthesized a series of quinazolin-4(3H)-one derivatives and investigated their antimicrobial and antitumor activities. They reported modest antimicrobial activity and significant antitumor activity on various cancer cell lines, such as melanoma and ovarian cancer, with some compounds even outperforming the reference drug 5-fluorouracil (El-Badry, El-hashash, & Al-Ali, 2020).
Antihypertensive and Cardiovascular Effects
Rahman et al. (2014) synthesized derivatives of quinazolin-4(3H)-one and evaluated their antihypertensive activity in albino rats. They observed that some compounds exhibited potent antihypertensive activity through α1-adrenergic receptor blocking properties, similar to clinically used analogs like prazosin (Rahman et al., 2014).
Antiviral Properties
Selvam et al. (2007) designed and synthesized novel quinazolin-4(3H)-ones and screened them for antiviral activity against various viruses, including influenza and severe acute respiratory syndrome coronavirus. They discovered that some compounds inhibited virus replication effectively (Selvam et al., 2007).
Analgesic and Anti-inflammatory Activities
Rajanarendar et al. (2012) synthesized novel isoxazolyl quinazolin-4-ones and evaluated their antimicrobial, anti-inflammatory, and analgesic activities. They found that some compounds exhibited significant activities comparable to standard drugs (Rajanarendar et al., 2012).
Anticonvulsant Agents
A study by Archana, Srivastava, and Kumar (2002) synthesized quinazolin-4(3H)-one derivatives and screened them for anticonvulsant activity. They identified compounds with significant anticonvulsant properties, comparable to standard drugs like phenytoin sodium (Archana, Srivastava, & Kumar, 2002).
Propriétés
Nom du produit |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one |
|---|---|
Formule moléculaire |
C23H16N2O4 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H16N2O4/c26-17-5-3-4-16(13-17)25-22(24-19-7-2-1-6-18(19)23(25)27)11-9-15-8-10-20-21(12-15)29-14-28-20/h1-13,26H,14H2/b11-9+ |
Clé InChI |
YXZBNHDVRXRUBE-PKNBQFBNSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)O |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



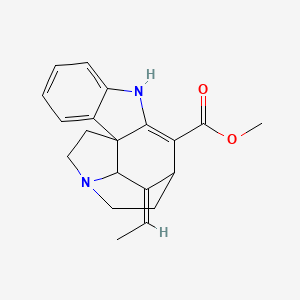
![(1R,2S,8S,9R,14R,15R,17R,18S,21S,24R,26S,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1236511.png)
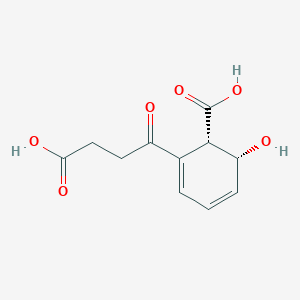
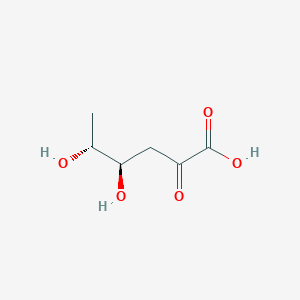
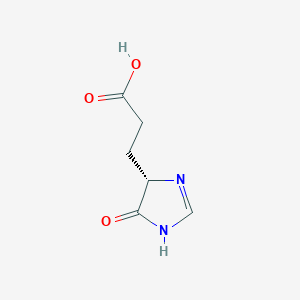
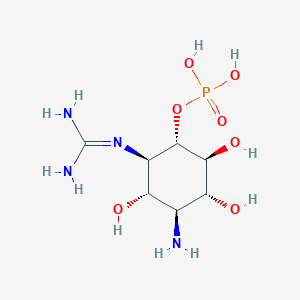
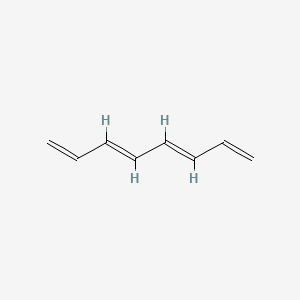
![(Z)-4-[(2S,17S)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1236523.png)
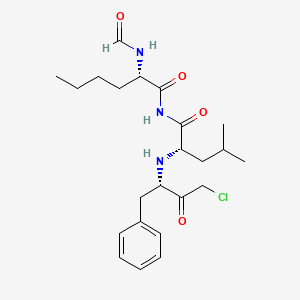
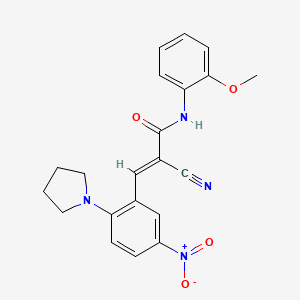
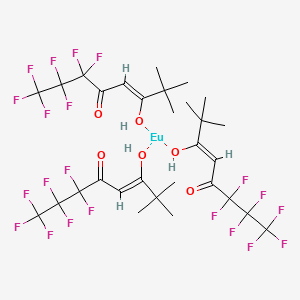
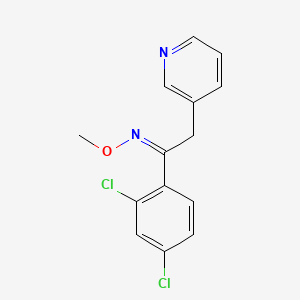
![[(1R,2R,6R,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate](/img/structure/B1236530.png)
![1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1236532.png)